molecular formula C5H7N3O2 B1371302 3-Methyl-5-isoxazolecarbohydrazide CAS No. 89179-79-3

3-Methyl-5-isoxazolecarbohydrazide

Cat. No. B1371302
CAS RN: 89179-79-3
M. Wt: 141.13 g/mol
InChI Key: FMMNGIIARGTKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-isoxazolecarbohydrazide is a chemical compound with the CAS Number: 89179-79-3 . It has a molecular weight of 141.13 and its IUPAC name is 3-methyl-5-isoxazolecarbohydrazide .


Molecular Structure Analysis

The InChI code for 3-Methyl-5-isoxazolecarbohydrazide is 1S/C5H7N3O2/c1-3-2-4 (10-8-3)5 (9)7-6/h2H,6H2,1H3, (H,7,9) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction . For instance, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101. Afterward, isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .


Physical And Chemical Properties Analysis

3-Methyl-5-isoxazolecarbohydrazide is a solid at room temperature .

Safety and Hazards

The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Isoxazole derivatives, including 3-Methyl-5-isoxazolecarbohydrazide, have significant potential in the field of drug discovery . They are commonly found in many commercially available drugs and are of enormous significance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for these compounds . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .

Mechanism of Action

Target of Action

3-Methyl-5-isoxazolecarbohydrazide, also known as 5-amino-3-methylisoxazole, is a heterocyclic compound that has been shown to have various biological activities .

Mode of Action

It is known that the compound exhibits immunosuppressive action in in-vitro assays . This suggests that it may interact with immune cells or molecules involved in immune responses, leading to a decrease in immune activity.

Biochemical Pathways

Given its immunosuppressive properties, it is likely that it influences pathways related to immune response .

Result of Action

The primary result of 3-Methyl-5-isoxazolecarbohydrazide’s action is immunosuppression, as demonstrated in in-vitro assays . This suggests that the compound could potentially be used in situations where suppression of the immune response is beneficial, such as in the treatment of autoimmune diseases or to prevent organ transplant rejection.

properties

IUPAC Name

3-methyl-1,2-oxazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMNGIIARGTKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627090
Record name 3-Methyl-1,2-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-isoxazolecarbohydrazide

CAS RN

89179-79-3
Record name 3-Methyl-1,2-oxazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-isoxazolecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.